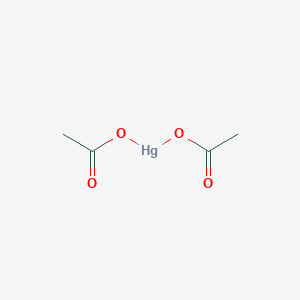
Nitrato de tiamina
Descripción general
Descripción
Synthesis Analysis
Thiamine nitrate can be synthesized through various chemical processes. One study discusses the interaction of dioxouranium(VI) chloride and nitrate with unprotonated thiamine, suggesting a possible pathway for thiamine nitrate synthesis involving dioxouranium compounds (Marzotto, 1973).
Molecular Structure Analysis
The molecular structure of thiamine nitrate has been analyzed in different studies. For instance, the structure and coordination at the uranium atom in thiamine-nitrate complexes were explored, providing insights into the molecular geometry of thiamine nitrate (Marzotto, 1973).
Chemical Reactions and Properties
Thiamine nitrate's chemical reactions and properties are influenced by its interaction with various substances. One example is the reaction of thiamine nitrate with dioxouranium(VI) chloride and nitrate (Marzotto, 1973). Additionally, thiols can enhance the formation of nitric oxide (NO) from nitrate photolysis, which might involve thiamine nitrate under certain conditions (Dejam et al., 2003).
Physical Properties Analysis
The physical properties of thiamine nitrate have been explored in several studies. For example, its solubility in water and ethanol mixtures and the impact of pH values on its solubility were determined, revealing that the dissolution process is endothermic and entropy-driven (Wang et al., 2015). Another study investigated the solubility of thiamine nitrate in different binary solvents, providing insights into its dissolving capacity under various conditions (Li et al., 2023).
Chemical Properties Analysis
The chemical properties of thiamine nitrate include its behavior in chemiluminescent reactions and interactions with other compounds. A study on the chemiluminescence produced by the oxidation of thiamine by ferricyanide in an alkaline medium provides insights into its chemical behavior (Grekas & Calokerinos, 1990). Another research discusses the interaction of dioxouranium(VI) chloride and nitrate with unprotonated thiamine, indicating complex chemical properties (Marzotto, 1973).
Aplicaciones Científicas De Investigación
Diseño de cristalización y estudios teóricos
La solubilidad del nitrato de tiamina en varias mezclas de disolventes binarios (metanol + agua, acetona + agua e isopropanol + agua) juega un papel crucial en el diseño de la cristalización y las investigaciones teóricas . La solubilidad aumenta con la temperatura y la capacidad de disolución sigue la regla empírica “lo similar disuelve lo similar”. Específicamente:
Propiedades termodinámicas
El proceso de disolución del this compound en estos disolventes es endotérmico, como se calcula utilizando la ecuación modificada de van’t Hoff . Esta información es valiosa para comprender la termodinámica de la disolución.
Mecanismo De Acción
- Its primary target is intracellular glucose metabolism, where it facilitates the conversion of glucose into energy .
- Thiamine nitrate catalyzes the conversion of carbohydrates into energy. This process is essential for the proper functioning of the central nervous system and cardiovascular health .
- It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .
- Thiamine biosynthesis occurs in bacteria, some protozoans, plants, and fungi. The thiazole and pyrimidine moieties are biosynthesized separately and then combined to form thiamine monophosphate (ThMP) by the action of thiamine-phosphate synthase .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thiamine Nitrate acts as a precursor for a coenzyme in the metabolism of carbohydrates, branched-chain amino acids, and lipids, and plays major roles in muscle contraction and in the nervous system . Analytical methods based on the chemistry of Thiamine Nitrate take advantage of its cationic charge via ion exchange for isolation and separation techniques .
Cellular Effects
The effects of Thiamine Nitrate on various types of cells and cellular processes are not entirely clear, but one theory is that Thiamine Nitrate is not being absorbed well because it is being processed too quickly by the kidneys .
Molecular Mechanism
Thiamine Nitrate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiamine Nitrate’s stability in solution was monitored over time to determine the effect of solution pH and Thiamine Nitrate concentration on reaction kinetics of degradation . Thiamine Nitrate was significantly more stable in pH 3 than in pH 6 solutions .
Dosage Effects in Animal Models
The effects of Thiamine Nitrate vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Thiamine Nitrate is involved in the metabolism of carbohydrates, branched-chain amino acids, and lipids . It interacts with various enzymes and cofactors in these metabolic pathways .
Transport and Distribution
The transport and distribution of Thiamine Nitrate within cells and tissues are not entirely clear . It is known that Thiamine Nitrate is highly water soluble .
Subcellular Localization
The subcellular localization of Thiamine Nitrate and any effects on its activity or function are not entirely clear . It is known that Thiamine Nitrate is highly water soluble .
Propiedades
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERGBJEBXXIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
| Record name | thiamine nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038762 | |
| Record name | Thiamine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
532-43-4 | |
| Record name | Thiamine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine mononitrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiamine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMINE MONONITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)











